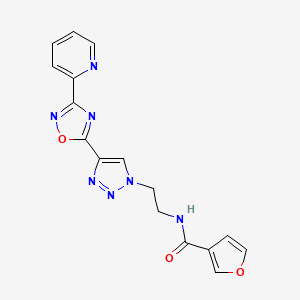
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is an intricate and multifaceted compound that integrates several functional groups, making it a valuable subject of study in various scientific fields
准备方法
Synthetic routes and reaction conditions: The synthesis of N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps, including cyclization reactions and coupling procedures. The initial steps often include the preparation of intermediate compounds such as 2-(4-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole, which is then coupled with 2-bromoethyl furan-3-carboxylate to form the final product. Reaction conditions vary, but common reagents and solvents include organic bases like potassium carbonate, catalytic amounts of palladium complexes, and polar aprotic solvents like dimethylformamide.
Industrial production methods: On an industrial scale, the production methods are scaled up and optimized for efficiency and cost-effectiveness. Flow chemistry approaches, automated synthesis, and the use of continuous reactors are employed to enhance yield and purity. Safety measures, environmental regulations, and waste management protocols are integral components of the industrial synthesis process.
化学反应分析
Types of reactions it undergoes: N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide can participate in a variety of chemical reactions, including nucleophilic substitution, oxidative addition, and cycloaddition reactions.
Common reagents and conditions used in these reactions: Reagents such as halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) are commonly used. Conditions often include controlled temperature settings, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to facilitate the desired reactions.
Major products formed from these reactions: The compound can yield a range of products depending on the type of reaction it undergoes
科学研究应用
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide has extensive applications across several scientific disciplines:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules and materials. Its structural motifs are valuable in the design of new heterocyclic compounds.
Biology: The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies may focus on its potential as an enzyme inhibitor or receptor agonist.
Medicine: Preliminary research may explore its efficacy in treating diseases such as cancer, inflammation, or microbial infections due to its potential bioactivity.
Industry: In industrial contexts, the compound might be used in the development of new materials, coatings, or catalysts.
作用机制
The compound's mechanism of action is multifaceted and largely depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids, altering their activity or function. For example, if used as an enzyme inhibitor, it may bind to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Comparing N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide with other similar compounds highlights its uniqueness. Similar compounds might include those with analogous heterocyclic systems or functional groups. Compounds such as N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide or N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide share similar structural elements but may exhibit different physical and chemical properties.
This compound stands out due to the combination of its specific functional groups, which confer distinct reactivity and potential applications. This unique structure allows it to be used in specialized research and industrial applications where other compounds may not be suitable.
属性
IUPAC Name |
N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c24-15(11-4-8-25-10-11)18-6-7-23-9-13(20-22-23)16-19-14(21-26-16)12-3-1-2-5-17-12/h1-5,8-10H,6-7H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAXPDSASFAAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
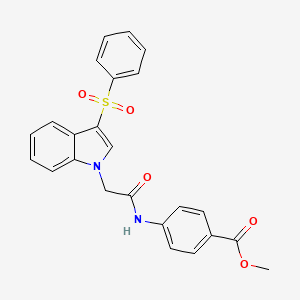

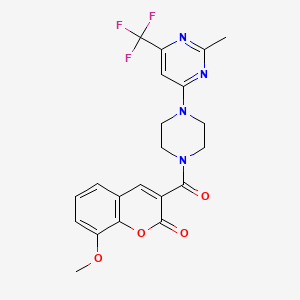
![5-(4-methoxyphenyl)-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2950751.png)
![2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2950752.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide](/img/structure/B2950756.png)
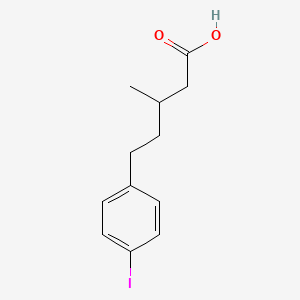
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
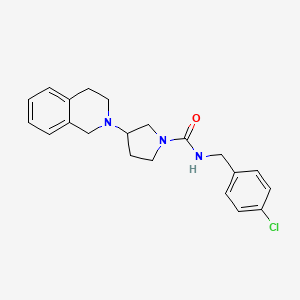
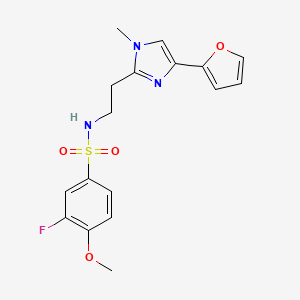
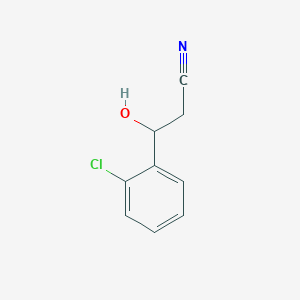
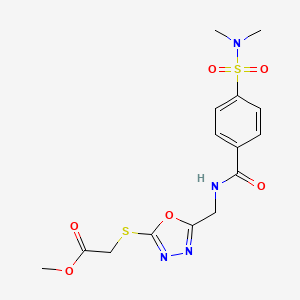
![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)
